5-Benzyl-2-bromo-1H-imidazole
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Overview
Description
5-Benzyl-2-bromo-1H-imidazole: is a heterocyclic organic compound that features a five-membered imidazole ring substituted with a benzyl group at the 5-position and a bromine atom at the 2-position. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-bromo-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a brominated precursor in the presence of a base. The reaction conditions often involve heating the mixture to facilitate cyclization and formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted imidazole derivatives.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The benzyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products:
Scientific Research Applications
Chemistry: 5-Benzyl-2-bromo-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Imidazole derivatives, including this compound, have shown potential in medicinal chemistry for the development of antimicrobial, antifungal, and anticancer agents . Their ability to interact with biological targets makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Benzyl-2-bromo-1H-imidazole involves its interaction with molecular targets through its imidazole ring and substituents. The bromine atom and benzyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding . These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Bromo-1H-imidazole: Lacks the benzyl group, leading to different reactivity and applications.
5-Benzyl-1H-imidazole:
2-Phenyl-1H-imidazole: Substituted with a phenyl group instead of a benzyl group, resulting in different electronic properties.
Uniqueness: The combination of these substituents allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
5-benzyl-2-bromo-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRKOSZTWHSEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823875-69-9 |
Source
|
Record name | 4-benzyl-2-bromo-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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